Cas no 1335013-55-2 (2,2,2-trifluoro-1-4-fluoro-3-(trifluoromethyl)phenylethan-1-one)

2,2,2-trifluoro-1-4-fluoro-3-(trifluoromethyl)phenylethan-1-one 化学的及び物理的性質
名前と識別子
-
- 2,2,2-trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone
- 2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one
- 2,2,2-Trifluoro-1-(4-fluoro-3-trifluoromethyl-phenyl)-ethanone
- 2,2,2-trifluoro-1-4-fluoro-3-(trifluoromethyl)phenylethan-1-one
-
- MDL: MFCD22688446
- インチ: 1S/C9H3F7O/c10-6-2-1-4(7(17)9(14,15)16)3-5(6)8(11,12)13/h1-3H
- InChIKey: BGAMLBLEPGFYPV-UHFFFAOYSA-N
- ほほえんだ: C(=O)(C1=CC=C(F)C(C(F)(F)F)=C1)C(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 17
- 回転可能化学結合数: 3
2,2,2-trifluoro-1-4-fluoro-3-(trifluoromethyl)phenylethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC502090-1g |
3'-(Trifluoromethyl)-2,2,2,4'-tetrafluoroacetophenone |
1335013-55-2 | 95% | 1g |
£498.00 | 2025-02-21 | |
Enamine | EN300-1930853-10.0g |
2,2,2-trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one |
1335013-55-2 | 95% | 10g |
$2119.0 | 2023-06-02 | |
Enamine | EN300-1930853-1.0g |
2,2,2-trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one |
1335013-55-2 | 95% | 1g |
$492.0 | 2023-06-02 | |
Enamine | EN300-1930853-5.0g |
2,2,2-trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one |
1335013-55-2 | 95% | 5g |
$1429.0 | 2023-06-02 | |
Enamine | EN300-1930853-5g |
2,2,2-trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one |
1335013-55-2 | 95% | 5g |
$1429.0 | 2023-09-17 | |
Enamine | EN300-1930853-10g |
2,2,2-trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one |
1335013-55-2 | 95% | 10g |
$2119.0 | 2023-09-17 | |
Aaron | AR01F6VJ-1g |
2,2,2-Trifluoro-1-(4-fluoro-3-trifluoromethyl-phenyl)-ethanone |
1335013-55-2 | 95% | 1g |
$702.00 | 2025-02-14 | |
abcr | AB435251-5g |
2,2,2-Trifluoro-1-(4-fluoro-3-trifluoromethylphenyl)ethanone; . |
1335013-55-2 | 5g |
€1603.00 | 2023-09-04 | ||
Aaron | AR01F6VJ-10g |
2,2,2-Trifluoro-1-(4-fluoro-3-trifluoromethyl-phenyl)-ethanone |
1335013-55-2 | 95% | 10g |
$2939.00 | 2023-12-16 | |
abcr | AB435251-250mg |
2,2,2-Trifluoro-1-(4-fluoro-3-trifluoromethylphenyl)ethanone; . |
1335013-55-2 | 250mg |
€334.80 | 2025-02-15 |
2,2,2-trifluoro-1-4-fluoro-3-(trifluoromethyl)phenylethan-1-one 関連文献
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
6. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
-
Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
2,2,2-trifluoro-1-4-fluoro-3-(trifluoromethyl)phenylethan-1-oneに関する追加情報
Recent Advances in the Study of 2,2,2-Trifluoro-1-(4-Fluoro-3-(Trifluoromethyl)Phenyl)Ethan-1-One (CAS: 1335013-55-2)
The compound 2,2,2-trifluoro-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-one (CAS: 1335013-55-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This fluorinated aromatic ketone exhibits unique physicochemical properties, making it a promising candidate for various applications, including drug discovery and material science. Recent studies have focused on its synthesis, structural characterization, and potential biological activities, shedding light on its versatility and utility in medicinal chemistry.
One of the key areas of interest is the compound's role as a building block in the synthesis of more complex molecules. Researchers have demonstrated its efficacy in facilitating the construction of trifluoromethylated and fluorinated scaffolds, which are highly sought after in the development of pharmaceuticals due to their enhanced metabolic stability and bioavailability. The electron-withdrawing nature of the trifluoromethyl and fluorine substituents also imparts unique reactivity, enabling selective transformations that are otherwise challenging with non-fluorinated analogs.
In a recent study published in the Journal of Medicinal Chemistry, the compound was utilized as a precursor in the synthesis of novel kinase inhibitors. The researchers highlighted its ability to improve the binding affinity and selectivity of the inhibitors towards their target proteins, thereby enhancing therapeutic efficacy. Additionally, the compound's stability under physiological conditions was noted, making it a viable candidate for further preclinical evaluation.
Another significant development involves the exploration of its potential as an antimicrobial agent. Preliminary in vitro studies have shown that derivatives of 2,2,2-trifluoro-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-one exhibit potent activity against a range of Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membrane integrity, although further studies are required to elucidate the exact pathways involved.
Beyond its biological applications, the compound has also been investigated for its utility in material science. Its fluorinated aromatic core makes it an excellent candidate for the development of advanced polymers and coatings with enhanced thermal and chemical resistance. Researchers have successfully incorporated it into polymer matrices, resulting in materials with superior performance in harsh environments.
In conclusion, 2,2,2-trifluoro-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-one (CAS: 1335013-55-2) represents a versatile and valuable compound in both chemical biology and pharmaceutical research. Its unique properties and wide-ranging applications underscore its potential to drive innovation in drug discovery and material science. Future research efforts should focus on expanding its utility, optimizing synthetic routes, and exploring its mechanisms of action in greater detail.
1335013-55-2 (2,2,2-trifluoro-1-4-fluoro-3-(trifluoromethyl)phenylethan-1-one) 関連製品
- 1164563-66-9(N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)
- 2171807-09-1(4-4-(diethylamino)phenylpyrrolidine-3-carboxylic acid)
- 2411291-25-1(N-(2-{5H-pyrrolo2,3-bpyrazin-7-yl}ethyl)but-2-ynamide)
- 550998-60-2(2-Benzofurancarboxylic acid, 5,7-difluoro-)
- 1897743-27-9((5-(Pyridin-2-yl)isoxazol-4-yl)methanol)
- 1366261-49-5(5-(3-bromophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid)
- 2411237-14-2(1-Fluorosulfonyloxy-4-[methyl(propan-2-ylcarbamoyl)amino]benzene)
- 2227738-12-5((2S)-4-(2-nitrophenyl)butan-2-ol)
- 2877688-16-7(4-(1-{1-methyl-1H-pyrazolo3,4-dpyrimidin-4-yl}pyrrolidine-3-carbonyl)thiomorpholine)
- 1247735-62-1(Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoate)
